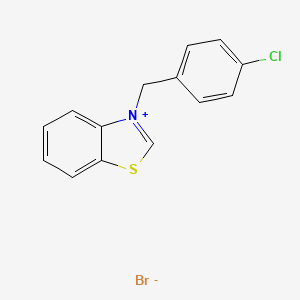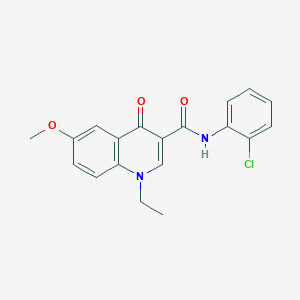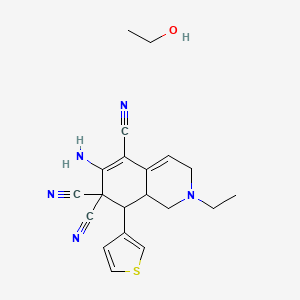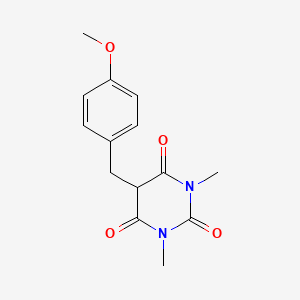![molecular formula C25H22BrN3O5 B5230208 N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide, commonly known as Boc-Gly-Phe-(p-Br)-Phe-NH2, is a peptide compound that has been used extensively in scientific research. It is a potent inhibitor of opioid receptors, and its mechanism of action has been studied in great detail.
Wirkmechanismus
Boc-Gly-Phe-(p-Br)-Phe-NH2 acts as a competitive antagonist at mu opioid receptors. It binds to the receptor with high affinity and blocks the binding of endogenous opioid peptides, such as beta-endorphin and enkephalins. This results in a decrease in the activity of the receptor and a reduction in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of mu opioid receptors in the brain, resulting in a decrease in pain perception and a reduction in the reinforcing effects of opioids. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been shown to reduce the activity of mu opioid receptors in the gastrointestinal tract, resulting in a decrease in gastrointestinal motility and an increase in constipation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Boc-Gly-Phe-(p-Br)-Phe-NH2 in lab experiments is its high potency and selectivity for mu opioid receptors. This makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one of the limitations of using Boc-Gly-Phe-(p-Br)-Phe-NH2 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Boc-Gly-Phe-(p-Br)-Phe-NH2. One area of research is the development of new opioid receptor ligands that are more potent and selective than Boc-Gly-Phe-(p-Br)-Phe-NH2. Another area of research is the investigation of the role of mu opioid receptors in various physiological processes, such as pain, addiction, and gastrointestinal function. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Boc-Gly-Phe-(p-Br)-Phe-NH2, which could lead to the development of new therapeutic agents for the treatment of opioid addiction and other disorders.
Synthesemethoden
Boc-Gly-Phe-(p-Br)-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, followed by cleavage of the peptide from the support and purification. The synthesis of Boc-Gly-Phe-(p-Br)-Phe-NH2 involves the coupling of Boc-Gly, Fmoc-Phe-(p-Br)-OH, and Fmoc-Phe-OH, followed by deprotection and cleavage from the resin.
Wissenschaftliche Forschungsanwendungen
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been used extensively in scientific research as a tool to study opioid receptors. It is a potent and selective inhibitor of mu opioid receptors, and it has been used to investigate the role of these receptors in pain, addiction, and other physiological processes. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been used in the development of new opioid receptor ligands and as a reference compound in binding assays.
Eigenschaften
IUPAC Name |
benzyl N-[2-[[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O5/c26-19-11-12-21(20(13-19)24(32)18-9-5-2-6-10-18)29-23(31)15-27-22(30)14-28-25(33)34-16-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,30)(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJZKQJDRMMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamoyl}-methyl)-carbamic acid benzyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)


![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)

![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)
![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)